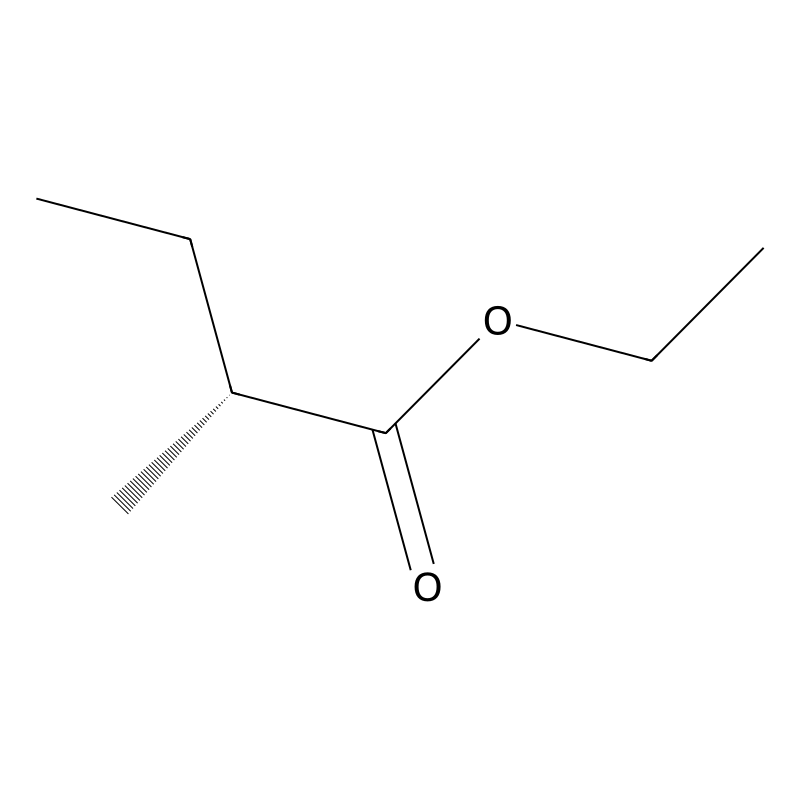

ethyl (2R)-2-methylbutanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Occurrence and Biological Role

Ethyl (2R)-2-methylbutanoate, also known as ethyl α-methylbutyric acid, is a naturally occurring ester found in various plants and organisms. Scientific research has identified its presence in hops (Humulus lupulus) [], durian (Durio zibethinus) [], and others. However, the specific biological function of ethyl (2R)-2-methylbutanoate within these organisms remains under investigation.

Flavor and Aroma Research

One of the more explored areas of research involving ethyl (2R)-2-methylbutanoate is its role in flavor and aroma profiles. Studies have shown that this compound contributes fruity and buttery characteristics to the sensory experience of various foods and beverages. For example, research has identified ethyl (2R)-2-methylbutanoate as a significant contributor to the aroma of wines, strawberries, blueberries, and apples [].

Food Science Applications

Due to its flavor properties, ethyl (2R)-2-methylbutanoate finds applications as a food additive. Scientists are researching its potential to enhance or modify the taste and odor of various food products [].

Ethyl (2R)-2-methylbutanoate is an ester compound with the molecular formula . It is characterized by its fruity aroma and is commonly found in various natural sources, including certain fruits and wines. This compound is also known by other names such as ethyl 2-methylbutyrate and ethyl 2-methylbutanoate, reflecting its structural composition derived from 2-methylbutanoic acid and ethanol through esterification reactions .

- Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 2-methylbutanoic acid and ethanol.

- Oxidation: The compound can be oxidized to form corresponding carbonyl compounds, such as ethyl 2-oxo-3-methylbutanoate.

- Reduction: The ester group can be reduced to produce 2-methylbutanol using reducing agents like lithium aluminum hydride or sodium borohydride.

- Nucleophilic Substitution: The ethoxy group in the ester can be replaced by various nucleophiles under basic conditions, leading to different substituted esters.

Ethyl (2R)-2-methylbutanoate exhibits notable biological activity, particularly in the context of flavor and aroma. It is recognized for its contribution to the sensory profiles of various foods and beverages, especially in wines where it plays a role in the organoleptic properties . Additionally, it may interact with biological systems as a substrate for enzymes involved in ester hydrolysis, impacting metabolic pathways through its metabolites.

The synthesis of ethyl (2R)-2-methylbutanoate typically involves the following methods:

- Esterification: The most common method is the reaction between 2-methylbutanoic acid and ethanol in the presence of an acid catalyst (e.g., sulfuric acid). This reaction is usually conducted under reflux conditions to ensure complete conversion to the ester.

- Continuous Esterification: In industrial settings, continuous processes may be employed where reactants are continuously fed into large-scale reactors, enhancing efficiency and yield compared to batch processes .

Ethyl (2R)-2-methylbutanoate has diverse applications across various fields:

- Flavoring Agent: Widely used in food products for its fruity flavor profile.

- Fragrance Industry: Employed in perfumes and scented products due to its pleasant aroma.

- Chemical Intermediate: Serves as a precursor in organic synthesis for producing other chemical compounds .

Studies have shown that ethyl (2R)-2-methylbutanoate interacts with specific enzymes during metabolic processes. Its hydrolysis by esterases leads to the formation of metabolites that may influence cellular functions. The compound's sensory properties have been extensively researched in oenology, where its enantiomers are analyzed for their impact on wine flavor profiles .

Ethyl (2R)-2-methylbutanoate shares structural similarities with several other esters. Below are some similar compounds along with a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl Butyrate | Shorter carbon chain; less fruity aroma | |

| Ethyl Hexanoate | Longer carbon chain; more pronounced fatty notes | |

| Ethyl Acetate | Smaller structure; widely used solvent with a distinct smell | |

| Ethyl Propionate | Similar structure; used primarily as a flavoring agent |

Ethyl (2R)-2-methylbutanoate stands out due to its specific fruity aroma profile, making it particularly valuable in the food and fragrance industries compared to its counterparts which may have different sensory characteristics or applications.

Ethyl (2R)-2-methylbutanoate exhibits a complex molecular structure characterized by its chiral center at the second carbon position of the butanoic acid chain [1]. The molecular formula is C₇H₁₄O₂ with a molecular weight of 130.18 grams per mole [1]. The International Union of Pure and Applied Chemistry name is ethyl (2R)-2-methylbutanoate, and the compound possesses the Chemical Abstracts Service registry number 40917-00-8 [1].

The three-dimensional structure demonstrates a defined stereocenter configuration with the R-enantiomeric form predominating in natural sources [1]. The molecular framework consists of an aliphatic acyclic compound with four rotatable bonds, contributing to its conformational flexibility [1]. The compound contains zero hydrogen bond donors and two hydrogen bond acceptors, influencing its intermolecular interactions [1].

The stereochemical configuration is described by the Simplified Molecular Input Line Entry System notation as CCC@@HC(=O)OCC, indicating the specific spatial arrangement around the chiral carbon [1]. The topological polar surface area measures 26.3 Ångström squared, reflecting the compound's polar character primarily concentrated in the ester functional group [1].

Physical State and Organoleptic Characteristics

Ethyl (2R)-2-methylbutanoate exists as a colorless transparent liquid under standard temperature and pressure conditions [19]. The compound exhibits distinctive organoleptic properties that have been extensively characterized through sensory analysis studies [27] [30].

The olfactory threshold of the racemic mixture containing both R and S enantiomers has been determined to be 2.60 micrograms per liter in dilute alcohol solution, which is notably higher than the pure S-form threshold of 1.53 micrograms per liter [27] [30]. The R-enantiomer contributes specific aromatic characteristics that differ from its S-counterpart [27] [30].

Sensory evaluation reveals that ethyl (2R)-2-methylbutanoate possesses fruity descriptors, particularly green apple and strawberry notes [27] [30]. The compound demonstrates an enhancing effect on the perception of fruity aromas in various matrices, significantly contributing to black-berry-fruit descriptors in aromatic reconstitutions [27] [30]. The organoleptic profile has been described as having sharp, sweet, and green apple-like characteristics with fruity overtones [4].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information for ethyl (2R)-2-methylbutanoate through both proton and carbon-13 analyses [9] [10]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the various hydrogen environments within the molecule [9] [10].

The one-dimensional proton nuclear magnetic resonance spectrum, when recorded at 200 megahertz in deuterium oxide, shows distinct multipicity patterns attributable to the methyl, methylene, and methine protons [9]. The chemical shifts reflect the electronic environment of each hydrogen atom, with the ethyl ester protons appearing in the typical ester region [9] [10].

Carbon-13 nuclear magnetic resonance spectroscopy reveals seven distinct carbon environments corresponding to the molecular formula [31] [32]. The carbonyl carbon appears in the characteristic ester region between 170-185 parts per million, consistent with typical carboxylic ester derivatives [31] [32]. The remaining aliphatic carbons exhibit chemical shifts between 10-65 parts per million, depending on their proximity to electronegative substituents [31] [32].

Infrared Spectroscopy

Infrared spectroscopy analysis of ethyl (2R)-2-methylbutanoate demonstrates the characteristic absorption patterns associated with ester functional groups [14]. The spectrum follows the established "Rule of Three" for esters, exhibiting three intense peaks corresponding to the carbonyl stretch and two distinct carbon-oxygen stretches [14].

The carbonyl stretching vibration appears as a strong absorption band at approximately 1700 wavenumbers, characteristic of aliphatic ester compounds [14]. The two carbon-oxygen stretches manifest at approximately 1200 and 1100 wavenumbers, reflecting the different chemical environments of the ester linkage carbons [14].

Additional spectroscopic features include carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber region, corresponding to the aliphatic hydrogen atoms [35]. The fingerprint region below 1500 wavenumbers contains multiple absorption bands arising from various skeletal vibrations and deformation modes specific to the molecular structure [35].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry fragmentation analysis reveals characteristic breakdown patterns for ethyl (2R)-2-methylbutanoate [23]. The molecular ion peak appears at mass-to-charge ratio 130, corresponding to the intact molecular structure [23].

Principal fragmentation pathways include the loss of the ethyl group (mass 29) resulting in a fragment at mass-to-charge ratio 101, and the loss of the ethoxy group (mass 45) producing a fragment at mass-to-charge ratio 85 [23]. The base peak typically occurs at mass-to-charge ratio 57, arising from the loss of the carboethoxy moiety [23].

Secondary fragmentation patterns involve alpha-cleavage adjacent to the carbonyl group and McLafferty rearrangement processes typical of ester compounds [12]. These fragmentation mechanisms provide definitive structural confirmation and enable differentiation from closely related isomeric compounds [12].

Thermodynamic Properties

Boiling and Melting Points

The boiling point of ethyl (2R)-2-methylbutanoate has been experimentally determined to be 133 degrees Celsius under standard atmospheric pressure conditions [4] [6] [19]. Alternative literature sources report slight variations, with values ranging from 133 to 135.1 degrees Celsius, reflecting measurement conditions and purity variations [17].

The melting point has been estimated at -93.23 degrees Celsius, indicating that the compound remains liquid under normal ambient conditions [4] [19]. This low melting point is consistent with the flexible molecular structure and relatively weak intermolecular forces present in the compound [4] [19].

The vapor pressure at 20 degrees Celsius measures 11.73 hectopascals, demonstrating moderate volatility characteristics [4]. The flash point occurs at 26.1 degrees Celsius, indicating the temperature at which the compound can form ignitable vapor-air mixtures [17] [19].

Enthalpy of Formation

Thermochemical data for ethyl (2R)-2-methylbutanoate indicates an enthalpy of formation in the gas phase of -516.1 ± 1.4 kilojoules per mole, as determined through combustion calorimetry studies [18]. Alternative measurements report a value of -522.6 ± 8.8 kilojoules per mole, with the variation reflecting different experimental methodologies and data analysis approaches [18].

The standard Gibbs free energy of formation has been calculated using the Joback method as -228.30 kilojoules per mole [22]. The enthalpy of vaporization measures 39.94 kilojoules per mole, reflecting the energy required for phase transition from liquid to vapor state [22].

These thermodynamic parameters provide essential information for process design calculations and equilibrium considerations in chemical systems involving ethyl (2R)-2-methylbutanoate [18] [22].

Combustion Thermochemistry

Complete combustion of ethyl (2R)-2-methylbutanoate proceeds according to stoichiometric principles, producing carbon dioxide and water as primary products [37]. The enthalpy of combustion provides fundamental thermochemical data for energy content calculations [37].

Combustion calorimetry studies enable precise determination of formation enthalpies through established thermochemical cycles [18]. The combustion process follows typical patterns for organic ester compounds, with complete oxidation of all carbon and hydrogen atoms [37].

Group-additivity methods have been developed for predicting combustion enthalpies of organic molecules, providing computational approaches for estimating thermochemical properties when experimental data are unavailable [37]. These methods demonstrate high accuracy for ester compounds similar to ethyl (2R)-2-methylbutanoate [37].

Solubility Parameters and Partition Coefficients

The water solubility of ethyl (2R)-2-methylbutanoate has been determined to be approximately 600 milligrams per liter at 20 degrees Celsius [4]. This limited aqueous solubility reflects the hydrophobic character of the alkyl chains balanced against the polar ester functionality [4].

The logarithm of the octanol-water partition coefficient measures 2.12, indicating preferential partitioning into the organic phase [17]. Alternative calculations using the Crippen method report a value of 1.596, demonstrating the compound's lipophilic characteristics [22]. The XLogP3-AA computational method yields a partition coefficient of 1.9 [1].

Solubility characteristics in organic solvents demonstrate high compatibility with ethanol and propylene glycol, with complete miscibility in most non-volatile oils [19]. The compound exhibits very slight solubility in water while maintaining excellent solubility in typical organic solvent systems [4] [19].

The McGowan characteristic volume measures 116.930 milliliters per mole, providing additional molecular descriptor information relevant to solubility predictions [22]. These parameters enable prediction of distribution behavior in multi-phase systems [22].

Stability and Degradation Pathways

Thermal stability analysis of ethyl (2R)-2-methylbutanoate reveals characteristic degradation patterns under elevated temperature conditions [21]. The compound demonstrates substantial thermal stability with greater than 95 percent intact transfer under controlled heating conditions [21].

Degradation pathways typically involve hydrolysis of the ester bond under acidic or basic conditions, producing the corresponding carboxylic acid and ethanol [16]. The ester linkage represents the primary site of chemical reactivity under most environmental conditions [16].

Oxidative degradation can occur through exposure to strong oxidizing agents, potentially leading to formation of various carbonyl-containing products [16]. The compound exhibits reactivity typical of aliphatic esters when exposed to nucleophilic reagents [16].

Storage stability requires protection from moisture and extreme pH conditions to prevent hydrolytic degradation [19]. Recommended storage conditions include sealed containers maintained at room temperature in dry environments [19]. The compound demonstrates good long-term stability when stored under appropriate conditions [19].

Table 1: Summary of Key Physical Properties

| Property | Value | Units | Reference |

|---|---|---|---|

| Molecular Weight | 130.18 | g/mol | [1] |

| Boiling Point | 133 | °C | [4] [6] |

| Melting Point | -93.23 | °C | [4] [19] |

| Density | 0.865 | g/mL | [4] [6] |

| Refractive Index | 1.397 | - | [6] |

| Vapor Pressure (20°C) | 11.73 | hPa | [4] |

| Flash Point | 26.1 | °C | [17] [19] |

| Water Solubility (20°C) | 600 | mg/L | [4] |

| LogP (octanol-water) | 2.12 | - | [17] |

Table 2: Thermodynamic Properties

| Property | Value | Units | Reference |

|---|---|---|---|

| Enthalpy of Formation (gas) | -516.1 ± 1.4 | kJ/mol | [18] |

| Enthalpy of Vaporization | 39.94 | kJ/mol | [22] |

| Enthalpy of Fusion | 13.15 | kJ/mol | [22] |

| Standard Gibbs Free Energy | -228.30 | kJ/mol | [22] |

| Critical Temperature | 615.76 | K | [22] |

| Critical Pressure | 2966.57 | kPa | [22] |

Laboratory-Scale Synthesis Routes

Acid-Catalyzed Esterification Approaches

The direct esterification of (2R)-2-methylbutanoic acid with ethanol represents the most straightforward synthetic approach for ethyl (2R)-2-methylbutanoate production. This methodology employs the Fischer esterification mechanism, which proceeds through a nucleophilic acyl substitution pathway involving protonation of the carbonyl oxygen, nucleophilic attack by ethanol, and subsequent water elimination [1] [2] [3].

Sulfuric Acid Catalysis

Sulfuric acid remains the most widely employed catalyst for the esterification of 2-methylbutanoic acid with ethanol. The reaction typically proceeds under reflux conditions at temperatures ranging from 60-110°C, with reaction times of 2-10 hours yielding 85-95% conversion [1]. The mechanism involves initial protonation of the carboxylic acid carbonyl oxygen, facilitating nucleophilic attack by ethanol to form a tetrahedral intermediate. Subsequent proton transfer and water elimination yield the desired ester product [2] [3].

Para-toluenesulfonic Acid Systems

Para-toluenesulfonic acid has demonstrated superior catalytic efficiency compared to sulfuric acid, achieving 88-96% yields under milder conditions (60-100°C, 1-8 hours) [5] [6]. This catalyst offers advantages in terms of reduced side reactions and easier product purification. The continuous production method utilizing para-toluenesulfonic acid has been successfully implemented in industrial settings, with reported yields exceeding 90% [6].

Bismuth-Based Catalysts

Recent developments in bismuth triflate catalysis have shown promising results for esterification reactions under mild conditions (50-80°C) [5]. Bismuth compounds function as Lewis acid catalysts, providing alternative activation pathways that reduce the formation of undesired by-products. The use of bismuth triflate with organic bases such as 2,6-di-tert-butyl-4-methylpyridine has demonstrated excellent selectivity while maintaining high conversion rates of 80-92% [5].

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages |

|---|---|---|---|---|

| Sulfuric acid | 60-110 | 2-10 | 85-95 | High conversion, wide availability |

| Para-toluenesulfonic acid | 60-100 | 1-8 | 88-96 | Efficient catalyst, good yields |

| Bismuth triflate | 50-80 | 1-6 | 80-92 | Mild conditions, reduced side reactions |

| Hydrochloric acid | 60-90 | 2-12 | 78-90 | Cost-effective, simple procedure |

| Amberlyst-15 | 70-100 | 3-8 | 85-98 | Recyclable, continuous operation |

Ion Exchange Resin Catalysis

Heterogeneous catalysis using ion exchange resins such as Amberlyst-15 has gained significant attention for esterification processes due to their recyclability and ease of separation [7]. The solid acid catalyst Amberlyst-15 has demonstrated excellent performance in the esterification of butyric acid derivatives, achieving conversions of 85-98% under optimized conditions. The heterogeneous nature of these catalysts facilitates continuous processing and reduces downstream purification requirements [8] [7].

Alkylation of Ethyl 2-Ethylbutyrate

An alternative synthetic route involves the alkylation of ethyl 2-ethylbutyrate using strong bases and methyl halides. This approach provides access to ethyl (2R)-2-methylbutanoate through controlled stereochemical alkylation processes [9] [10].

Lithium Diisopropylamide-Mediated Alkylation

The use of lithium diisopropylamide as a kinetic base enables the selective deprotonation of ethyl 2-ethylbutyrate at the alpha position. The reaction proceeds through enolate formation at low temperatures (-78°C) in tetrahydrofuran, followed by alkylation with iodomethane [10] [11] [12]. This methodology achieves yields of up to 95% with excellent selectivity when conducted under inert atmosphere conditions [9] [10].

The mechanism involves initial deprotonation at the alpha carbon to form a stabilized enolate anion. The kinetic nature of lithium diisopropylamide ensures selective deprotonation at the less hindered position, providing control over the regiochemistry of the alkylation reaction [11] [13]. Subsequent treatment with iodomethane proceeds via an SN2 mechanism, introducing the methyl group with defined stereochemistry [14] [15].

| Base | Temperature (°C) | Solvent | Alkylating Agent | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Lithium diisopropylamide (LDA) | -78 | Tetrahydrofuran | Iodomethane | 95 | High kinetic |

| Sodium ethoxide | 0-25 | Ethanol | Methyl iodide | 75-85 | Moderate |

| Potassium tert-butoxide | -20-0 | Dimethyl sulfoxide | Benzyl bromide | 70-80 | Good |

Malonic Ester Synthesis Applications

The malonic ester synthesis provides an additional route for the preparation of 2-methylbutanoic acid derivatives. This classical methodology involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation to yield the corresponding carboxylic acid [16] [15]. While not directly applicable to the formation of ethyl (2R)-2-methylbutanoate, this approach enables the synthesis of the requisite chiral acid precursor for subsequent esterification [16].

Stereoselective Synthesis Strategies

Enzymatic Resolution Techniques

Enzymatic resolution represents a powerful approach for the preparation of enantiomerically pure ethyl (2R)-2-methylbutanoate. Lipase-catalyzed esterification and hydrolysis reactions provide excellent enantioselectivity and operate under mild reaction conditions [17] [18] [19] [20].

Lipase-Catalyzed Esterification

Immobilized lipases have demonstrated exceptional performance in the enantioselective esterification of racemic 2-methylbutanoic acid with various alcohols. Candida antarctica lipase B (Novozyme 435) shows strong preference for the (R)-enantiomer, achieving enantiomeric excesses exceeding 90% with conversion rates of 40% [17] [19] [20]. The reaction typically employs hexane as the solvent medium and operates at temperatures of 20-30°C [19] [21].

Thermomyces lanuginosus lipase provides an alternative enzyme system with slightly different selectivity profiles, achieving 91% enantiomeric excess with 18% conversion under similar conditions [17] [19]. The lower conversion rate is compensated by the exceptional enantioselectivity, making this enzyme suitable for applications requiring high optical purity [19].

| Enzyme Source | Enantiomer Preference | Conversion (%) | Enantiomeric Excess (%) | Enantioselectivity (E) | Reaction Time (h) |

|---|---|---|---|---|---|

| Candida antarctica B | (R) | 40 | 90 | 35 | 2 |

| Thermomyces lanuginosus | (R) | 18 | 91 | 26 | 2 |

| Candida rugosa | (S) | 34 | 75 | 10 | 2 |

| Rhizopus oryzae | (S) | 35 | 49 | 4 | 2 |

| Rhizomucor miehei | (R) | 45 | 88 | 32 | 3 |

Kinetic Resolution Parameters

The kinetic parameters for lipase-catalyzed esterification have been extensively studied. The Michaelis-Menten constants (KM,S and KM,R) for the substrate enantiomers provide insight into enzyme selectivity. For lipase-catalyzed synthesis of (S)-2-methylbutanoic acid methyl ester, the KM,S and KM,R values were determined to be 1120 mM and 1240 mM, respectively [21] [22]. The competitive inhibition by (S)-2-methylbutanoic amide (Ki = 84 mM) indicates the importance of substrate structure on enzyme binding affinity [21] [22].

Hydrolytic Resolution

Alternatively, the hydrolytic resolution of racemic ethyl 2-methylbutanoate provides access to both enantiomers through selective hydrolysis. This approach utilizes the differential hydrolysis rates of the enantiomers by specific lipases, enabling the recovery of both the unreacted ester and the hydrolyzed acid in optically enriched forms [18] [23].

Asymmetric Catalysis Approaches

Transition metal-catalyzed asymmetric synthesis offers sophisticated routes to enantiomerically pure ethyl (2R)-2-methylbutanoate through stereocontrolled carbon-carbon bond formation and functional group transformations [24] [25].

Asymmetric Hydrogenation

Ruthenium-based catalysts bearing chiral phosphine ligands have shown promise for the asymmetric reduction of 2-methyl-3-oxobutanoic acid derivatives to the corresponding hydroxy esters, which can be subsequently converted to the target ester [26]. The use of BINAP-ruthenium complexes under hydrogen atmosphere provides excellent enantioselectivity in the reduction of ketoesters [25].

Chiral Allylic Substitution

Palladium-catalyzed asymmetric allylic substitution reactions utilizing chiral phosphine ligands enable the construction of quaternary carbon centers with high enantioselectivity [24]. The COP-palladium catalyst system has demonstrated exceptional performance in the formation of chiral allylic esters from prochiral substrates, achieving enantioselectivities exceeding 90% [24].

Biosynthetic Approaches

Recent developments in biosynthetic methodologies have enabled the production of enantiomerically pure (S)-2-methylbutyric acid through microbial fermentation. Bacillus spizizenii ATCC 6633 converts L-isoleucine to (S)-2-methylbutyric acid with 99.32% enantiomeric excess and 58.9% conversion efficiency [27]. This biotransformation approach provides a sustainable route to the chiral acid precursor for subsequent esterification [27].

Industrial Production Methods

Continuous Production Processes

Industrial-scale production of ethyl (2R)-2-methylbutanoate employs continuous processing technologies to achieve high throughput and consistent product quality. Continuous stirred tank reactors and fixed-bed systems represent the primary technologies for large-scale esterification processes [6] [29].

Continuous Stirred Tank Reactor Systems

Continuous stirred tank reactors operate at temperatures of 80-120°C with residence times of 2-6 hours, achieving conversions of 90-95% with productivities ranging from 100-500 kg/h [6]. The continuous addition of 2-methylbutanoic acid and ethanol, combined with efficient water removal through azeotropic distillation, drives the equilibrium toward ester formation [6] .

The process employs para-toluenesulfonic acid as the catalyst, with typical loading of 0.5-2.0 mol% relative to the acid substrate. Water removal is accomplished through overhead vapor collection, with the aqueous phase separated and the organic vapors recycled to the reactor [6].

| Process Type | Temperature (°C) | Pressure (bar) | Residence Time | Conversion (%) | Productivity (kg/h) |

|---|---|---|---|---|---|

| Continuous stirred tank reactor | 80-120 | 1-5 | 2-6 h | 90-95 | 100-500 |

| Fixed-bed reactor | 90-130 | 1-10 | 1-4 h | 85-92 | 50-200 |

| Reactive distillation | 100-140 | 1-3 | 3-8 h | 88-96 | 200-800 |

| Microreactor | 60-100 | 1-2 | 10-60 min | 80-90 | 5-50 |

Fixed-Bed Reactor Technology

Fixed-bed reactors utilizing solid acid catalysts such as Amberlyst-15 or zeolite materials provide advantages in terms of catalyst separation and recovery [8] [30]. These systems operate at slightly elevated temperatures (90-130°C) with residence times of 1-4 hours, achieving conversions of 85-92% [30]. The heterogeneous nature of the catalyst facilitates continuous operation without the need for catalyst recovery steps [8] [30].

Reactive Distillation Integration

Reactive distillation combines the esterification reaction with simultaneous product separation, offering significant process intensification benefits [31]. This technology enables the continuous removal of water by-product while maintaining the reaction equilibrium in favor of ester formation. Typical operating conditions include temperatures of 100-140°C with residence times of 3-8 hours, achieving conversions of 88-96% with productivities up to 200-800 kg/h [31].

Catalytic Systems for Large-Scale Synthesis

Industrial catalytic systems require optimization for stability, selectivity, and economic viability. Heterogeneous catalysts have gained prominence due to their ease of separation and recyclability [8] [7] [30].

Ion Exchange Resin Catalysts

Amberlyst-15 and related sulfonic acid resins represent the predominant catalyst technology for large-scale esterification processes. These materials demonstrate excellent thermal stability and can be regenerated through acid washing procedures [7]. Typical catalyst loadings range from 5-10 wt% relative to the total reactor charge, with catalyst lifetimes exceeding 1000 hours under optimized conditions [8] [7].

Zeolite-Based Systems

Zeolite catalysts such as H-USY (ultra-stable Y) provide alternative solid acid functionality with unique selectivity profiles [32]. These materials operate effectively at temperatures of 100-130°C and can be regenerated through calcination procedures. The microporous structure of zeolites offers size-selective catalysis, potentially reducing the formation of by-products [32].

Supported Metal Catalysts

Bismuth-based catalysts supported on inorganic oxides have shown promise for large-scale applications due to their reduced toxicity compared to traditional mineral acid catalysts [5]. These systems operate under mild conditions and demonstrate excellent selectivity for esterification reactions while minimizing ether formation and other side reactions [5].

Process Optimization and Yield Enhancement

Industrial process optimization focuses on maximizing conversion while minimizing energy consumption and waste generation. Key parameters include temperature control, water removal efficiency, and catalyst optimization [8] [7] [30].

Water Removal Strategies

Efficient water removal represents a critical factor in achieving high esterification conversions. Azeotropic distillation using entrainers such as toluene or cyclohexane enables the continuous removal of water while recycling unreacted alcohol [6]. Alternatively, molecular sieves can be employed for in-situ water adsorption, particularly in systems where distillation is not feasible [7].

Reaction Engineering Considerations

Heat integration through reactor-distillation column coupling provides energy savings while maintaining optimal reaction conditions [31]. The use of reactive distillation technology enables simultaneous reaction and separation, reducing equipment costs and improving overall process efficiency [31].

Catalyst Recovery and Regeneration

Heterogeneous catalyst systems enable straightforward catalyst recovery through filtration or fixed-bed operation [8] [30]. Catalyst regeneration procedures involve washing with organic solvents to remove accumulated organic deposits, followed by thermal treatment to restore catalytic activity [7]. Typical regeneration cycles range from 500-1000 hours of operation, depending on the feedstock quality and operating conditions [8].

Purification Methodologies and Quality Control Metrics

Distillation-Based Separation

Distillation represents the primary purification method for ethyl (2R)-2-methylbutanoate, leveraging the distinct boiling points of the reaction components. The target ester (boiling point 129-131°C) can be effectively separated from unreacted ethanol (78°C), water (100°C), and higher-boiling impurities through fractional distillation [33] [34].

Fractional Distillation Parameters

Optimal distillation conditions employ column efficiency of 15-20 theoretical plates with reflux ratios of 3:1 to 5:1. The distillation typically operates at atmospheric pressure, with careful temperature control to prevent thermal decomposition of the ester product [33]. Product purity exceeding 95% can be routinely achieved through proper distillation design [33].

Azeotropic Considerations

The ethanol-water azeotrope (78.1°C, 95.6% ethanol) requires special attention during distillation design. Azeotropic distillation using entrainers or pressure-swing distillation can be employed to break the azeotrope and achieve complete ethanol recovery [35]. The alcohol-ester azeotropic behavior must also be considered to prevent product loss during distillation [35].

| Method | Purity Achieved (%) | Recovery (%) | Key Quality Parameter | Typical Specification | Analysis Method |

|---|---|---|---|---|---|

| Distillation | >95 | 85-95 | Boiling point | 129-131°C | GC |

| Liquid-liquid extraction | 85-95 | 80-90 | Water content | <0.1% | Karl Fischer |

| Chromatography | >99 | 70-85 | Enantiomeric excess | >95% ee | Chiral HPLC |

| Crystallization | 90-98 | 75-90 | Melting point | ±2°C from reference | DSC |

Liquid-Liquid Extraction

Liquid-liquid extraction serves as a preliminary purification step to remove water and polar impurities from the crude ester product. The process typically employs aqueous sodium bicarbonate solution to neutralize residual acid catalyst, followed by washing with saturated sodium chloride solution [33] [36].

Extraction Procedures

The purification sequence begins with water washing to remove water-soluble impurities, followed by sodium bicarbonate extraction to neutralize acid catalyst. A final wash with saturated sodium chloride solution removes trace water through salting-out effects [33]. Anhydrous sodium sulfate or magnesium sulfate serves as the final drying agent before distillation [33].

Emulsion Prevention

Proper extraction procedures minimize emulsion formation through controlled addition rates and appropriate phase ratios. The organic-to-aqueous phase ratio should be maintained between 1:1 to 2:1 to ensure efficient mass transfer while preventing stable emulsion formation [36] [37].

Chromatographic Purification

High-performance liquid chromatography provides the ultimate purification method for applications requiring exceptional purity, particularly for enantiomerically pure products [34] [38]. Chiral stationary phases enable the separation of enantiomers with resolution factors exceeding 2.0 [34].

Chiral HPLC Analysis

Chiral HPLC employs cellulose or amylose-based stationary phases with mobile phases consisting of hexane-isopropanol mixtures. Typical elution conditions utilize flow rates of 1.0 mL/min with UV detection at 210 nm [34]. Enantiomeric excess determination requires baseline separation of the enantiomers with retention time differences exceeding 2 minutes [34].

Quality Control Specifications

Chemical Purity Assessment

Gas chromatography with flame ionization detection provides quantitative analysis of chemical purity, with detection limits below 0.1% for most organic impurities [39] [34]. The method employs internal standard calibration using structurally similar compounds to ensure accurate quantification [39].

Water Content Determination

Karl Fischer titration represents the standard method for water content determination, with specifications typically requiring less than 0.1% water content [34]. The analysis employs coulometric Karl Fischer titration with detection limits below 10 ppm [39].

Optical Purity Verification

Optical rotation measurements provide rapid screening for enantiomeric purity, with specific rotation values of +19° (neat, 20°C) for (S)-2-methylbutanoic acid derivatives [40]. Chiral HPLC provides definitive enantiomeric excess determination with precision exceeding ±0.1% [34] [38].

Physical Property Verification